N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic compound known for its intricate molecular structure and diverse applications in various scientific fields. It’s valued for its potential in chemical synthesis, pharmaceutical research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride involves multiple steps starting with the formation of the triazine ring. This is typically achieved through the reaction of 4-methylbenzylamine with cyanuric chloride. The key steps can include:
Formation of Triazine Core
Reactants: : Cyanuric chloride, 4-methylbenzylamine.
Conditions: : Often carried out in an inert atmosphere using solvents like dichloromethane (DCM).
Temperature: : Typically requires cooling (0°C) initially, followed by gradual warming.
Substitution Reactions
Reactants: : Resultant intermediate with pyrrolidine.
Conditions: : Refluxing in solvents like ethanol or acetonitrile.
Temperature: : Controlled heating is crucial to ensure the completion of substitution.
Industrial Production Methods:
Industrial production scales up the laboratory processes with modifications for efficiency and safety. This includes automated control of temperature, pressure, and reagent addition. Solvent recovery and recycling, along with stringent purification processes such as recrystallization or chromatographic techniques, are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
Reagents: : Commonly, oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Conditions: : Can vary widely, often performed under controlled acidic or basic conditions.
Products: : Potential formation of corresponding oxo-derivatives.
Reduction
Reagents: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: : Typically conducted in anhydrous conditions.
Products: : Reduced forms of the compound with altered functional groups.
Substitution
Reagents: : Various nucleophiles or electrophiles depending on the desired product.
Conditions: : Often requires catalysts or specific solvent conditions.
Products: : A range of substituted derivatives.
Scientific Research Applications
Chemistry: : N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is used as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows for diverse chemical modifications.
Biology: : In biological research, this compound can be used to study cell signaling pathways due to its interaction with specific biomolecules.
Medicine: : The compound holds potential in medicinal chemistry for the development of novel therapeutic agents, particularly in areas targeting specific molecular pathways.
Industry: : Industrial applications include its use in the synthesis of advanced materials, polymers, and coatings due to its stability and functional versatility.
Mechanism of Action
Mechanism: : N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The triazine core is critical in binding, altering the normal activity of these targets.
Molecular Targets and Pathways: : The compound is believed to influence pathways involving protein synthesis and enzyme activity, making it valuable in both therapeutic and industrial contexts.
Comparison with Similar Compounds
Comparison: : Compared to other triazine derivatives, N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride stands out due to its unique pyrrolidine and 4-methylphenyl substitutions. These modifications enhance its reactivity and specificity in various applications.
List of Similar Compounds
1,3,5-Triazine-2,4,6-triamine
2,4-Diamino-6-chloropyrimidine
N,N'-Diphenyl-1,3,5-triazine-2,4-diamine
Hope this helps!
Properties
IUPAC Name |
2-N,4-N-bis(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6.2ClH/c1-15-5-9-17(10-6-15)22-19-24-20(23-18-11-7-16(2)8-12-18)26-21(25-19)27-13-3-4-14-27;;/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRXGMYIWOZWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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